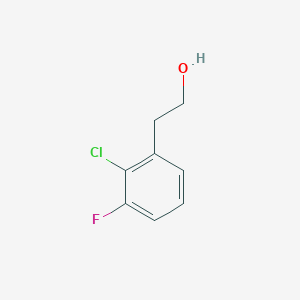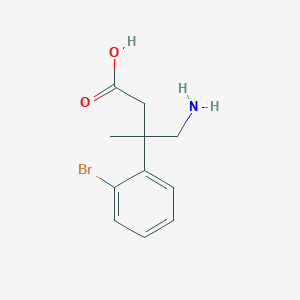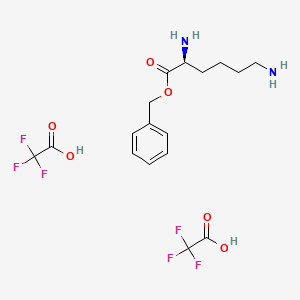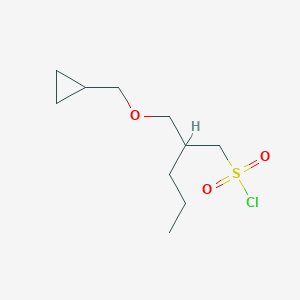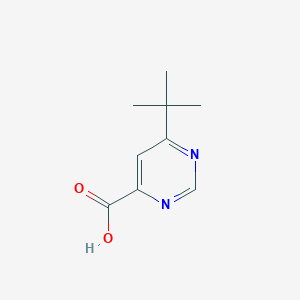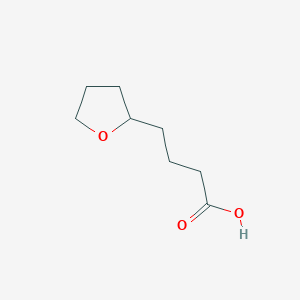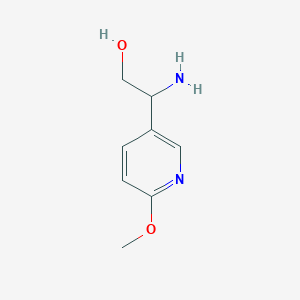
2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methoxy group at the 6-position and an aminoethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine-3-carboxaldehyde.
Reductive Amination: The carboxaldehyde undergoes reductive amination with an appropriate amine, such as ®-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated purification systems can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a promising candidate for drug design.
Industry
In the industrial sector, ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-(6-methoxypyridin-3-yl)ethanol: The racemic mixture of the compound.
2-Amino-2-(3-methoxypyridin-6-yl)ethanol: A positional isomer with the methoxy group at a different position on the pyridine ring.
Uniqueness
®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is unique due to its specific chiral configuration and the position of the methoxy group on the pyridine ring. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-amino-2-(6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-3-2-6(4-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3 |
Clé InChI |
SJUXJJWKCNDGED-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



